BenchChemオンラインストアへようこそ!

Fluocortolone caproate

Vasoconstriction assay Topical corticosteroid potency Comparative pharmacology

Optimize your dermatological research with Fluocortolone caproate, a well-characterized, moderate-potency (Class II) glucocorticoid. Its distinct C6 caproate ester confers prolonged anti-inflammatory action via slower cutaneous metabolism compared to the C5 pivalate ester, enabling sustained glucocorticoid receptor activation. With a 45.4% clinical success rate benchmark in psoriasis, it serves as a reliable reference standard for vasoconstriction assays, ANDA filings, and comparative efficacy studies. Secure this essential tool for structure-activity relationship research and biphasic release formulation development now.

Molecular Formula C28H39FO5
Molecular Weight 474.6 g/mol
CAS No. 303-40-2
Cat. No. B135061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluocortolone caproate
CAS303-40-2
Synonyms(6α,11β,16α)-6-Fluoro-11-hydroxy-16-methyl-21-[(1-oxohexyl)oxy]pregna-1,4-diene-_x000B_3,20-dione;  6α-Fluoro-11β,21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione 21-Hexanoate;  Ficoid;  Fluocortolone Caproate;  Fluocortolone Hexanoate;  Fluorocortolone 21-Ca
Molecular FormulaC28H39FO5
Molecular Weight474.6 g/mol
Structural Identifiers
SMILESCCCCCC(=O)OCC(=O)C1C(CC2C1(CC(C3C2CC(C4=CC(=O)C=CC34C)F)O)C)C
InChIInChI=1S/C28H39FO5/c1-5-6-7-8-24(33)34-15-23(32)25-16(2)11-19-18-13-21(29)20-12-17(30)9-10-27(20,3)26(18)22(31)14-28(19,25)4/h9-10,12,16,18-19,21-22,25-26,31H,5-8,11,13-15H2,1-4H3/t16-,18+,19+,21+,22+,25-,26-,27+,28+/m1/s1
InChIKeyWHZRCUIISKRTJL-YTZKRAOUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fluocortolone Caproate (CAS 303-40-2) for Topical Corticosteroid Research and Procurement


Fluocortolone caproate is a synthetic, fluorinated glucocorticoid ester [1] classified as a moderately potent (Class II) topical corticosteroid [2]. As a 21-hexanoate prodrug of fluocortolone, it is designed to modulate lipophilicity and prolong residence time in the stratum corneum upon topical application [3]. Historically investigated in double-blind clinical trials at 0.25% concentration for psoriasis and eczema, it serves as a reference compound for studying esterification effects on corticosteroid pharmacokinetics and pharmacodynamics [4].

Why Fluocortolone Caproate Cannot Be Substituted with Fluocortolone Pivalate or Free Alcohol


Despite belonging to the same glucocorticoid class, fluocortolone caproate, its pivalate ester counterpart, and the free alcohol base exhibit divergent temporal efficacy profiles due to distinct ester hydrolysis kinetics. The caproate (C6) ester confers slower cutaneous metabolism compared to the pivalate (C5) ester, resulting in prolonged anti-inflammatory action [1]. Clinical differentiation is quantifiable: fixed-dose combinations co-formulating caproate and pivalate exploit their complementary fast-onset (pivalate) and sustained-action (caproate) profiles to optimize therapeutic coverage [2]. Substituting either ester alone alters the temporal dynamics of glucocorticoid receptor activation, which can compromise efficacy in conditions requiring sustained suppression of inflammatory mediators .

Quantitative Evidence for Fluocortolone Caproate Differentiation in Topical Corticosteroid Research


Vasoconstriction Potency of Fluocortolone Caproate Compared to Betamethasone Valerate and Fluocinolone Acetonide

In a standardized vasoconstriction assay measuring both blanching and anti-inflammatory activity, fluocortolone caproate combined with fluocortolone trimethylacetate demonstrated lower potency compared to betamethasone valerate, fluocinolone acetonide, and triamcinolone acetonide creams [1]. A separate study of 19 proprietary corticosteroid preparations found no significant difference in vasoconstriction potency between 0.25% fluocortolone caproate cream and 0.25% fluocortolone caproate ointment, establishing formulation consistency [2].

Vasoconstriction assay Topical corticosteroid potency Comparative pharmacology

Clinical Efficacy of Fluocortolone Caproate vs. Halometasone in Psoriasis Vulgaris

In a multicenter, between-patient comparative trial of 182 psoriasis vulgaris patients, an ointment containing 0.25% fluocortolone plus 0.25% fluocortolone caproate achieved a 45.4% success rate (good to very good results), which was lower than the 56.4% success rate achieved with 0.05% halometasone ointment [1]. The cure rate for the fluocortolone/fluocortolone caproate combination was 19.3% versus 26.6% for halometasone [1]. Improvement of at least one clinical severity score at Day 10 was 35.2% for the combination versus 48.9% for halometasone (p=0.04) [1].

Psoriasis Clinical trial Efficacy rate Topical corticosteroid

Comparative Efficacy of Fluocortolone Caproate vs. Betamethasone 17-Valerate in Eczema and Psoriasis

In a double-blind trial comparing 0.25% fluocortolone plus 0.25% fluocortolone caproate ointment (Ultralanum Plain) against 0.1% betamethasone 17-valerate ointment (Betnovate), the betamethasone preparation was significantly superior in patients with eczema treated without occlusion, and in psoriasis with or without occlusion [1]. No significant difference was found in eczema cases treated under polyethylene occlusion [1].

Eczema Psoriasis Double-blind trial Betamethasone valerate

Efficacy of Fluocortolone Caproate-Containing Formulation vs. Diflucortolone Valerate

In a double-blind contralateral trial of 925 patients, diflucortolone valerate 0.1% (Nerisona) cream and ointment were more effective than fluocortolone/fluocortolone caproate/pivalate (Ultralan) (P < 0.01) [1]. The therapeutic success rate (complete healing or distinct improvement) for the fluocortolone-containing preparations was 76-92% across indications, demonstrating that despite relative inferiority to diflucortolone valerate, these formulations maintain clinically meaningful efficacy [1].

Diflucortolone valerate Contralateral trial Therapeutic success rate Psoriasis

Prolonged Duration of Action: Fluocortolone Caproate vs. Fluocortolone Pivalate

Fluocortolone caproate is specifically engineered via C6 hexanoate esterification to provide prolonged duration of action compared to the C5 pivalate ester of fluocortolone [1]. This differential release kinetics is the basis for fixed-dose combination formulations (e.g., Ultraproct suppositories containing 0.612 mg fluocortolone pivalate and 0.63 mg fluocortolone caproate), where the pivalate ester confers rapid onset and the caproate ester sustains therapeutic effect [2]. The caproate modification increases lipophilicity, slowing esterase-mediated hydrolysis in the epidermis and prolonging glucocorticoid receptor occupancy .

Duration of action Ester prodrug Pharmacokinetics Sustained release

Recommended Research Applications for Fluocortolone Caproate Based on Quantitative Differentiation


Reference Compound for Moderate-Potency (Class II) Topical Corticosteroid Studies

Fluocortolone caproate serves as a well-characterized moderate-potency reference standard for vasoconstriction assays and comparative efficacy studies. Its 45.4% clinical success rate in psoriasis [1] and established vasoconstriction potency tier [2] provide benchmarks for calibrating novel topical corticosteroid candidates. Researchers evaluating new chemical entities can use fluocortolone caproate as a Class II control to assess whether their compound achieves superior, equivalent, or inferior blanching response and clinical outcomes.

Ester Prodrug Pharmacokinetic Modeling and Formulation Development

The distinct C6 caproate ester makes fluocortolone caproate an ideal tool for investigating structure-activity relationships governing topical corticosteroid release kinetics [1]. Its prolonged duration of action compared to the C5 pivalate ester [2] enables side-by-side studies of esterase-mediated hydrolysis rates, stratum corneum partitioning, and glucocorticoid receptor activation dynamics. Formulation scientists can utilize this compound to optimize biphasic release systems where rapid onset and sustained action are both required.

Analytical Method Development and Quality Control Standard

Fluocortolone caproate is supplied with detailed characterization data compliant with regulatory guidelines and can be used for analytical method development, method validation, and as a reference standard during Abbreviated New Drug Application (ANDA) filings or commercial production of fluocortolone pivalate [1]. Its defined stereochemistry and established UV absorption spectrum (240-350 nm) [2] facilitate HPLC method development and multivariate calibration for simultaneous quantification in complex matrices.

Comparative Dermatopharmacology Studies in Psoriasis and Eczema Models

Given the extensive historical clinical trial data establishing its efficacy benchmarks (45.4% vs. halometasone 56.4%; 76-92% therapeutic success rate; inferior to betamethasone 17-valerate in non-occluded eczema) [1][2][3], fluocortolone caproate-containing formulations provide a well-documented comparator arm for experimental dermatology studies. Its moderate potency profile makes it particularly suitable for studies where excessive atrophy risk associated with Class III/IV corticosteroids must be avoided.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fluocortolone caproate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.